N-cyclopropylbenzo[d]oxazole-2-sulfonamide
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Overview
Description
N-cyclopropylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group and a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the condensation of o-aminophenol with carboxylic acids or their derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylbenzo[d]oxazole-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
N-cyclopropylbenzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N-cyclopropylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamide
- 5-aryl-1,2,4-oxadiazol-3-yl derivatives
Comparison: N-cyclopropylbenzo[d]oxazole-2-sulfonamide is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to other benzoxazole derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C10H10N2O3S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-cyclopropyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2 |
InChI Key |
IWFLWKZNVGSTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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